molecular formula C11H21NO3 B11818259 [(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol

[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol

Cat. No.: B11818259
M. Wt: 215.29 g/mol
InChI Key: FPUBEXOAVGKKCY-UHFFFAOYSA-N
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Description

[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at the C3 position, and a hydroxymethyl group at the C2 position. Its stereochemistry (2S,3S) renders it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates and peptidomimetics. The Boc group enhances stability during synthetic workflows, while the hydroxymethyl group enables further functionalization.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBEXOAVGKKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reference
[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol C11H21NO3 ~215.29 N/A Boc-protected pyrrolidine, chiral C2 and C3, hydroxymethyl at C2 N/A
(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol C10H12O 148.20 N/A Cyclopropane core, phenyl and hydroxymethyl substituents, stereospecific
QE-9835 (Boc-amino acid derivative) C18H21NO5 331.4 959583-98-3 Boc-protected naphthyl-substituted amino acid, rigid scaffold
2-Phenyl-3-butyn-2-ol C10H10O 146.19 127-66-2 Tertiary alkyne alcohol, phenyl group
[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol C10H13FN2O 196.22 N/A Fluoropyridinyl-pyrrolidine hybrid, hydroxymethyl at C3

Key Observations :

  • Pyrrolidine vs. Cyclopropane Core: The target compound’s pyrrolidine ring offers greater conformational flexibility compared to the strained cyclopropane in (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol, influencing reactivity in ring-opening reactions .
  • Boc Protection: Unlike QE-9835, which incorporates the Boc group in an amino acid framework, the target compound’s Boc group stabilizes the pyrrolidine nitrogen, enabling selective deprotection under acidic conditions .
  • Substituent Positioning: The hydroxymethyl group at C2 in the target compound contrasts with analogs like [1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol, where the hydroxymethyl is at C3.

Physicochemical Properties and Stability

  • Solubility : The Boc group in the target compound enhances lipophilicity compared to polar analogs like 2-phenyl-3-butyn-2-ol, which contains a hydrophilic alkyne alcohol group .
  • Stability : QE-9835’s Boc group remains stable under neutral conditions, similar to the target compound, but degrades in strong acids or bases, a trait critical for controlled deprotection in multi-step syntheses .

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